molecular formula C14H17NO4 B15046121 (S)-4-[4-(tert-Butoxy)benzyl]oxazolidine-2,5-dione

(S)-4-[4-(tert-Butoxy)benzyl]oxazolidine-2,5-dione

Cat. No.: B15046121
M. Wt: 263.29 g/mol
InChI Key: FQFSTGPPRLSJGI-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-[4-(tert-Butoxy)benzyl]oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidine-2,5-diones. These compounds are known for their diverse applications in organic synthesis, particularly as intermediates in the preparation of various pharmaceuticals and fine chemicals. The presence of the tert-butoxy group and the chiral center at the oxazolidine ring makes this compound unique and valuable in stereoselective synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-[4-(tert-Butoxy)benzyl]oxazolidine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral amino acid derivative and 4-(tert-butoxy)benzyl bromide.

    Formation of Oxazolidine Ring: The amino acid derivative undergoes cyclization to form the oxazolidine ring. This step often requires the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride.

    Introduction of tert-Butoxy Group: The tert-butoxy group is introduced via nucleophilic substitution using 4-(tert-butoxy)benzyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(S)-4-[4-(tert-Butoxy)benzyl]oxazolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidine-2,5-dione derivatives.

    Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

    Substitution: The tert-butoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine-2,5-dione derivatives with different functional groups, while reduction can lead to the formation of amino alcohols.

Scientific Research Applications

(S)-4-[4-(tert-Butoxy)benzyl]oxazolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with chiral centers.

    Industry: The compound is used in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of (S)-4-[4-(tert-Butoxy)benzyl]oxazolidine-2,5-dione involves its interaction with specific molecular targets. The oxazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes or receptors. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-[4-(tert-Butoxy)benzyl]oxazolidine-2-one
  • (S)-4-[4-(tert-Butoxy)benzyl]thiazolidine-2,5-dione
  • (S)-4-[4-(tert-Butoxy)benzyl]imidazolidine-2,5-dione

Uniqueness

(S)-4-[4-(tert-Butoxy)benzyl]oxazolidine-2,5-dione is unique due to its specific chiral center and the presence of the tert-butoxy group. These features provide distinct reactivity and selectivity compared to similar compounds, making it valuable in stereoselective synthesis and pharmaceutical applications.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

(4S)-4-[[4-[(2-methylpropan-2-yl)oxy]phenyl]methyl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-10-6-4-9(5-7-10)8-11-12(16)18-13(17)15-11/h4-7,11H,8H2,1-3H3,(H,15,17)/t11-/m0/s1

InChI Key

FQFSTGPPRLSJGI-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@H]2C(=O)OC(=O)N2

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC2C(=O)OC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.